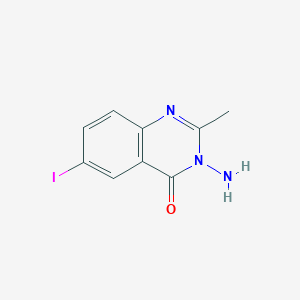![molecular formula C7H7ClN4O3 B12911432 N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine CAS No. 87976-98-5](/img/structure/B12911432.png)
N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine is a chemical compound that belongs to the class of pyridazines This compound is characterized by the presence of a chloropyridazinyl group attached to a glycine moiety through a carbamoyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine typically involves the reaction of 6-chloropyridazin-3-amine with glycine in the presence of a coupling agent. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine, followed by deprotection and coupling with glycine . The reaction conditions often include the use of solvents such as 1,4-dioxane and acetonitrile, with heating at elevated temperatures (e.g., 80°C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridazinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazinyl derivatives .
Wissenschaftliche Forschungsanwendungen
N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of dihydropteroate synthase, an enzyme involved in folate biosynthesis . This inhibition can disrupt the growth and proliferation of certain microorganisms.
Vergleich Mit ähnlichen Verbindungen
N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine can be compared with other similar compounds, such as:
Sulfachloropyridazine: A sulfonamide antimicrobial used for urinary tract infections and in veterinary medicine.
6-Chloropyridazin-3-yl derivatives: These compounds have been studied for their affinity toward neuronal nicotinic acetylcholine receptors.
The uniqueness of this compound lies in its specific chemical structure and the presence of the glycine moiety, which may confer distinct biological activities and applications.
Eigenschaften
CAS-Nummer |
87976-98-5 |
|---|---|
Molekularformel |
C7H7ClN4O3 |
Molekulargewicht |
230.61 g/mol |
IUPAC-Name |
2-[(6-chloropyridazin-3-yl)carbamoylamino]acetic acid |
InChI |
InChI=1S/C7H7ClN4O3/c8-4-1-2-5(12-11-4)10-7(15)9-3-6(13)14/h1-2H,3H2,(H,13,14)(H2,9,10,12,15) |
InChI-Schlüssel |
ROKGVHIZOVNAID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN=C1NC(=O)NCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12911358.png)

![5-(4-Chlorophenyl)-6,6-dimethyl-3-(p-tolyl)-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12911365.png)

![2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12911380.png)
![Fluorantheno[2,3-c]furan-4,6-dione](/img/structure/B12911383.png)



![2-{[5-Methyl-6-(methylsulfanyl)pyridazin-3-yl]amino}ethan-1-ol](/img/structure/B12911400.png)



